

Immunogenicity of Influenza Nucleoprotein (118-126) in Murine Models: A Technical Guide

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Compound of Interest

Compound Name: Nucleoprotein (118-126)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunogenicity of the influenza virus Nucleoprotein (NP) peptide fragment 118-126 in mice, with a particular focus on the H-2d haplotype (e.g., BALB/c mice). The NP(118-126) epitope is a well-characterized, immunodominant CD8+ T cell epitope in this context and serves as a critical target for cell-mediated immunity against influenza A virus. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying immunological pathways and experimental workflows.

Core Concepts in NP(118-126) Immunogenicity

The nucleoprotein of influenza A virus is a highly conserved internal protein, making it an attractive target for universal influenza vaccine strategies. Unlike the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), which are subject to significant antigenic drift and shift, the NP is relatively stable across different influenza A strains. Immunity to NP is primarily cell-mediated, driven by cytotoxic T lymphocytes (CTLs) that recognize NP-derived peptides presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.

The specific peptide sequence NP(118-126), with the amino acid sequence RPQASGVYM, is a potent immunodominant epitope in mice expressing the H-2Ld MHC class I molecule.

Recognition of the NP(118-126)-H-2Ld complex by CD8+ T cells triggers a cascade of effector

functions, including the lysis of infected cells and the production of pro-inflammatory cytokines, which are crucial for viral clearance.

Quantitative Analysis of NP(118-126) Immunogenicity

The following tables summarize quantitative data from various studies investigating the immunogenicity of NP(118-126) in mice. These data highlight the magnitude and nature of the T cell response elicited by different immunization strategies.

Immunization Strategy	Mouse Strain	Assay	Measurement	Result	Reference
Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126)	BALB/c (H-2d)	Limiting Dilution Assay	CTL precursor frequency in spleen (day 8 post-immunization)	1 in 8.0×10^3 cells	
Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126)	BALB/c (H-2d)	Limiting Dilution Assay	CTL precursor frequency in spleen (day 60 post-immunization)	1 in 5.7×10^4 cells	
Recombinant Listeria monocytogenes expressing NP(118-126) (rLM-NP118-126)	BALB/c (H-2d)	Limiting Dilution Assay	CTL precursor frequency in spleen (day 300 post-immunization)	1 in 8.2×10^4 cells	
Lymphocytic Choriomeningitis Virus (LCMV) Infection	BALB/c (H-2d)	Limiting Dilution Assay	NP(118-126)-specific CTL precursor frequency in spleen (day 8 post-infection)	1 in 1.1×10^3 cells	

Lymphocytic Choriomeningitis Virus (LCMV) Infection	BALB/c (H-2d)	Limiting Dilution Assay	NP(118-126)-specific CTL precursor frequency in spleen (day 60 post-infection)	1 in 1.1×10^4 cells	
Lymphocytic Choriomeningitis Virus (LCMV) Infection	BALB/c (H-2d)	Limiting Dilution Assay	NP(118-126)-specific CTL precursor frequency in spleen (day 300 post-infection)	1 in 1.2×10^4 cells	
Immunization Strategy	Mouse Strain	Assay	Measurement	Result	Reference
Recombinant Modified Vaccinia Ankara expressing NP (MVA-NP)	BALB/c (H-2d)	ELISpot	IFN- γ spots per 3×10^5 splenocytes (14 days post-2nd immunization)	325 ± 126	
DNA Vaccine (pCMV-U-NP)	BALB/c (H-2d)	In vivo protection	Survival after lethal LCMV challenge	100%	
DNA Vaccine (pCMV-U-NP118-126 minigene)	BALB/c (H-2d)	In vivo protection	Survival after lethal LCMV challenge	75%	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of immunogenicity studies. Below are protocols for key experiments cited in the literature.

Immunization of Mice with Recombinant *Listeria monocytogenes* (rLM)

This protocol describes the in vivo administration of a bacterial vector to induce a T cell response against the NP(118-126) epitope.

Materials:

- BALB/c mice (6-8 weeks old)
- Recombinant *Listeria monocytogenes* expressing NP(118-126) (rLM-NP118-126)
- Phosphate-buffered saline (PBS), sterile
- Brain Heart Infusion (BHI) broth and agar plates
- Appropriate antibiotics for selection of recombinant *Listeria*

Procedure:

- Culture rLM-NP118-126 in BHI broth with appropriate antibiotics to mid-log phase.
- Wash the bacteria twice with sterile PBS by centrifugation.
- Resuspend the bacterial pellet in sterile PBS to the desired concentration. The typical immunizing dose is 2×10^3 colony-forming units (CFU) per mouse.
- Inject mice intravenously (i.v.) via the tail vein with 100-200 μ L of the bacterial suspension.
- Monitor mice for signs of infection.
- At desired time points (e.g., day 8, 60, or 300 post-immunization), euthanize mice and harvest spleens for immunological assays.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to clear target cells presenting the NP(118-126) peptide in vivo.

Materials:

- Immunized and naive control BALB/c mice
- Splenocytes from naive BALB/c mice
- NP(118-126) peptide (RPQASGVYM)
- Control peptide (irrelevant epitope)
- Carboxyfluorescein succinimidyl ester (CFSE), high and low concentrations
- RPMI 1640 medium supplemented with 10% FBS
- PBS

Procedure:

- Prepare two populations of target cells from naive BALB/c splenocytes.
- Label one population with a high concentration of CFSE (CFSE_{high}) and the other with a low concentration (CFSE_{low}).
- Pulse the CFSE_{high} cells with the NP(118-126) peptide (typically 1-10 µg/mL) for 1 hour at 37°C.
- Pulse the CFSE_{low} cells with a control peptide or leave unpulsed.
- Wash both cell populations to remove excess peptide.
- Mix equal numbers of CFSE_{high} and CFSE_{low} cells.
- Inject the cell mixture (e.g., 10⁷ total cells) intravenously into immunized and naive control mice.
- After 16-24 hours, harvest spleens and analyze the cell populations by flow cytometry.

- Calculate the percentage of specific lysis using the formula: % Lysis = [1 - (ratio in immunized / ratio in naive)] x 100, where the ratio is (% CFSE^{high} / % CFSE^{low}).

Intracellular Cytokine Staining (ICS)

This protocol allows for the quantification of NP(118-126)-specific CD8⁺ T cells based on their production of cytokines like IFN- γ upon stimulation.

Materials:

- Splenocytes from immunized mice
- NP(118-126) peptide
- Control peptide
- Brefeldin A or Monensin (protein transport inhibitors)
- Anti-mouse CD8, anti-mouse IFN- γ , and other relevant fluorescently labeled antibodies
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fixation and permeabilization buffers

Procedure:

- Prepare a single-cell suspension of splenocytes from immunized mice.
- Plate the cells (e.g., $1-2 \times 10^6$ cells/well) in a 96-well plate.
- Stimulate the cells with the NP(118-126) peptide (typically 1-5 $\mu\text{g/mL}$) or a control peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.
- Wash the cells and stain for surface markers, such as CD8.
- Fix and permeabilize the cells according to the manufacturer's instructions.
- Stain for intracellular cytokines, such as IFN- γ .

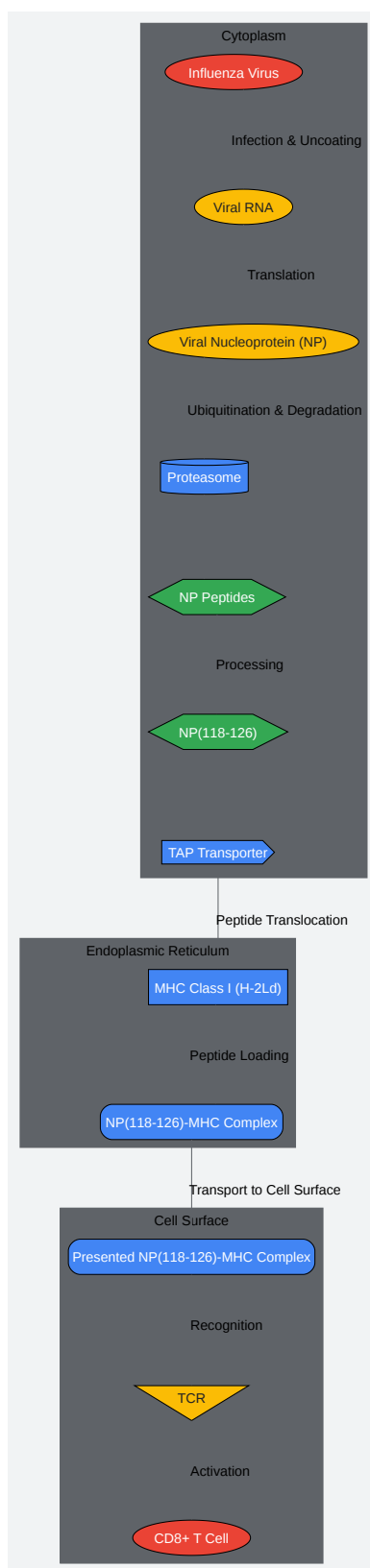
- Wash the cells and acquire data on a flow cytometer.
- Analyze the percentage of IFN- γ -producing cells within the CD8⁺ T cell population.

Visualizing the Molecular and Experimental Landscape

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations were created using the DOT language and rendered with Graphviz.

MHC Class I Antigen Presentation Pathway for NP(118-126)

This diagram illustrates the intracellular pathway leading to the presentation of the NP(118-126) peptide on the cell surface.

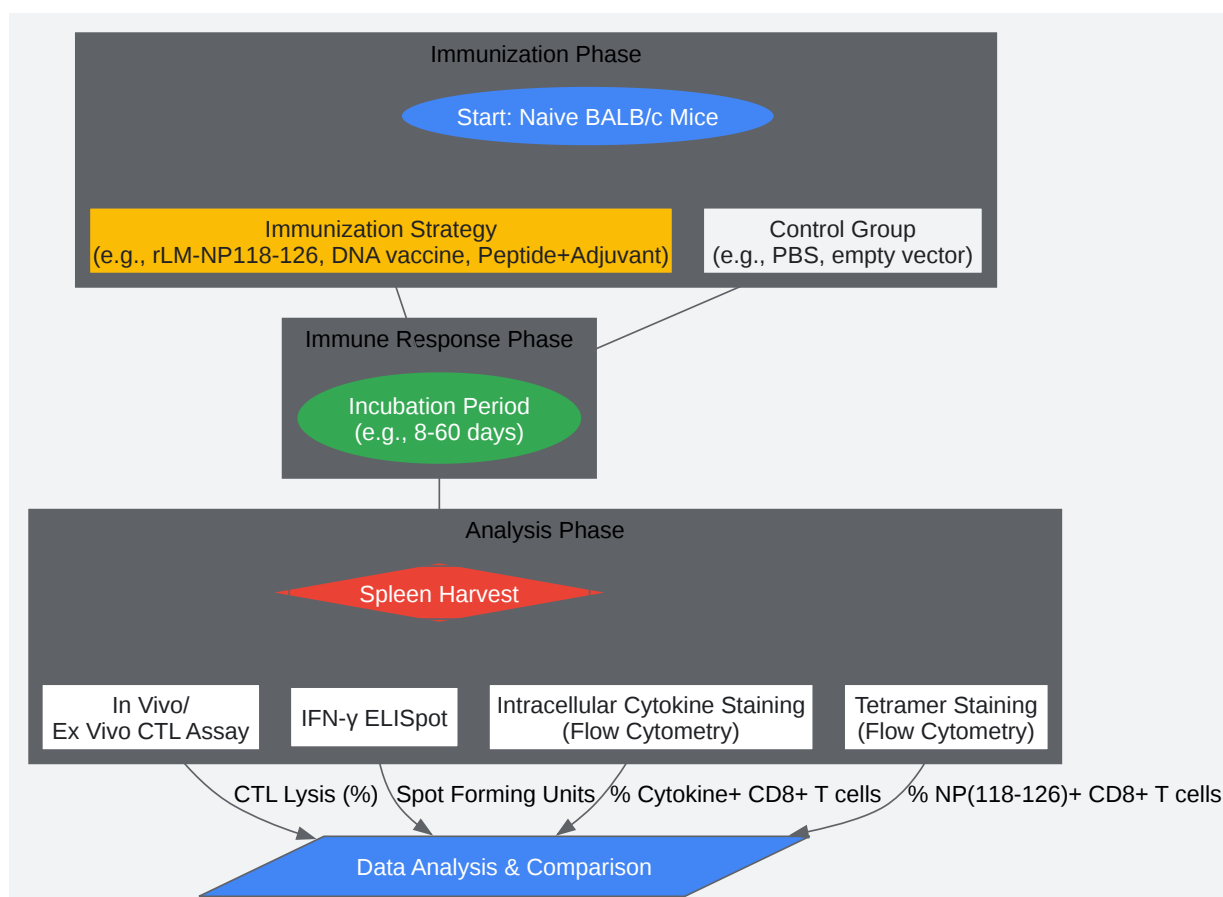


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Caption: MHC Class I presentation of influenza NP(118-126).

Experimental Workflow for Assessing NP(118-126) Immunogenicity

This diagram outlines a typical experimental workflow for evaluating the T cell response to NP(118-126) in mice following immunization.



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Caption: Workflow for NP(118-126) immunogenicity studies.

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